molecular formula C15H16N2O2 B2916178 N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide CAS No. 1428088-98-5

N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide

Cat. No.: B2916178
CAS No.: 1428088-98-5
M. Wt: 256.305
InChI Key: JFNSPQCBNLVJCB-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a benzamide core with a cyanobutyl group and a prop-2-yn-1-yloxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-hydroxybenzoic acid with an appropriate amine (e.g., 1-cyanobutylamine) under dehydrating conditions to form the benzamide linkage.

    Introduction of the Prop-2-yn-1-yloxy Group: The hydroxyl group on the benzene ring can be converted to a prop-2-yn-1-yloxy group through an etherification reaction using propargyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The nitrile group (cyanobutyl) can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The cyanobutyl and prop-2-yn-1-yloxy groups could play roles in binding to active sites or influencing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanobutyl)-4-hydroxybenzamide: Lacks the prop-2-yn-1-yloxy group.

    N-(1-cyanobutyl)-4-methoxybenzamide: Contains a methoxy group instead of a prop-2-yn-1-yloxy group.

    N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)aniline: Aniline derivative instead of benzamide.

Uniqueness

N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide is unique due to the presence of both the cyanobutyl and prop-2-yn-1-yloxy groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1-cyanobutyl)-4-prop-2-ynoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-5-13(11-16)17-15(18)12-6-8-14(9-7-12)19-10-4-2/h2,6-9,13H,3,5,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNSPQCBNLVJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=C(C=C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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